3-Methoxy-4-(methoxymethyl)benzoic acid
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Overview
Description
3-Methoxy-4-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of sodium hydroxide and dimethyl sulfate to achieve the methoxylation, followed by the reaction with formaldehyde and methanol to introduce the methoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-(methoxymethyl)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
Comparison: 3-Methoxy-4-(methoxymethyl)benzoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, 3-Methoxy-4-methylbenzoic acid lacks the methoxymethyl group, which may result in different reactivity and applications .
Properties
IUPAC Name |
3-methoxy-4-(methoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSCKDGMMHUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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